1,6-diacetyl-3H-indol-2-one

Description

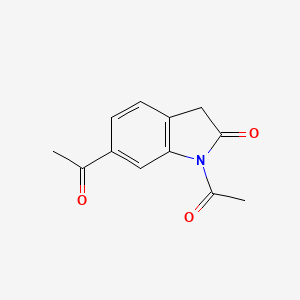

1,6-Diacetyl-3H-indol-2-one is a synthetic indole derivative characterized by an indol-2-one scaffold substituted with acetyl groups at the 1- and 6-positions. Indole derivatives are known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The acetyl groups may influence electronic properties, solubility, and metabolic stability, making this compound a candidate for further investigation .

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1,6-diacetyl-3H-indol-2-one |

InChI |

InChI=1S/C12H11NO3/c1-7(14)9-3-4-10-6-12(16)13(8(2)15)11(10)5-9/h3-5H,6H2,1-2H3 |

InChI Key |

VHEGOTHONCVLMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CC(=O)N2C(=O)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diacetyl-3H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Diacetyl-3H-indol-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Diacetyl-3H-indol-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-diacetyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with multiple receptors, including those involved in antiviral and anticancer activities .

Comparison with Similar Compounds

1,6-Diacetyl-3H-indol-2-one (Hypothetical)

- Structure : Indol-2-one core with acetyl groups at positions 1 and 6.

- Key Features: Acetyl groups may enhance lipophilicity and serve as metabolic handles. No direct bioactivity data available.

2-(6-Methyl-1H-indol-3-yl)acetic Acid ()

- Structure : Indole-3-acetic acid derivative with a methyl group at position 6.

Triazole-Linked Indoles (–6)

- Examples :

- 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c).

- 3-(2-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6b).

- Synthesis : CuI-catalyzed azide-alkyne cycloaddition (click chemistry) with PEG-400/DMF solvent .

Comparative Data Table

Key Research Findings

- Benzodiazocinone-Indole Hybrid (–3): First synthesis of a 1,6-benzodiazocinone fused to indole, validated by NMR and HRMS . Structural rigidity from the diazocinone ring may enhance target binding in drug discovery .

- Safety and Handling (): 2-(6-Methyl-1H-indol-3-yl)acetic acid is classified as non-hazardous, facilitating safe laboratory use .

Biological Activity

1,6-Diacetyl-3H-indol-2-one, a member of the indole family, has garnered interest due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | 1,6-Diacetylindole-2-one |

| InChI | InChI=1S/C12H10N2O2/c1-7(13)5-11(15)12(14)10-4-3-8-9(10)6/h3-6H,1-2H3 |

| Canonical SMILES | CC(=O)C1=C(NC(=O)C)C=CC=C1 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For instance:

- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 (breast) | 25 | Cell cycle arrest and disruption of microtubule polymerization |

| A549 (lung) | 20 | Activation of caspase pathways leading to apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

Antimicrobial Mechanism :

The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

Anticancer Mechanism :

- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by affecting mitochondrial integrity.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Microtubule Disruption : The compound can disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells.

Case Studies

Several studies have investigated the effects of this compound on cancer cells:

- Study on HeLa Cells : This study reported that treatment with varying concentrations led to significant cell death through apoptosis. The morphological changes observed included cell shrinkage and chromatin condensation.

- MCF-7 Cell Line Study : Researchers found that exposure to this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.